molecular formula C5H6F2O3 B13839388 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one

5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one

Cat. No.: B13839388
M. Wt: 152.10 g/mol
InChI Key: KFYLFVJHIDSAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one is an organic compound with the molecular formula C5H6F2O3 It is a derivative of dioxolanone, characterized by the presence of two fluorine atoms and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one typically involves the fluorination of 4,5-dichloro-1,3-dioxolan-2-one. The process includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high selectivity and yield, ensuring the efficient production of the compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered properties.

Common Reagents and Conditions:

    Substitution: Reagents such as nucleophiles can be used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while reduction and oxidation reactions produce different functionalized compounds .

Scientific Research Applications

5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one is unique due to the presence of the ethyl group, which can influence its chemical properties and reactivity. This structural difference can lead to variations in its performance and applications compared to other similar compounds .

Properties

Molecular Formula

C5H6F2O3

Molecular Weight

152.10 g/mol

IUPAC Name

5-ethyl-4,4-difluoro-1,3-dioxolan-2-one

InChI

InChI=1S/C5H6F2O3/c1-2-3-5(6,7)10-4(8)9-3/h3H,2H2,1H3

InChI Key

KFYLFVJHIDSAGW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(OC(=O)O1)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.